

Application Notes and Protocols: Docking Studies of NCGC00351170 with CIB1

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Compound of Interest

Compound Name: NCGC00351170

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Abstract

This document provides a detailed protocol for conducting molecular docking studies of the small molecule **NCGC00351170** with its target protein, Calcium- and Integrin-Binding Protein 1 (CIB1). **NCGC00351170** has been identified as an antiplatelet agent that disrupts the interaction between CIB1 and the integrin $\alpha\text{IIb}\beta 3$ complex.[1][2] Molecular docking simulations are instrumental in elucidating the binding mode and affinity of this compound within the hydrophobic pocket of CIB1. This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking using widely accepted software, and analyzing the results. Additionally, it includes a summary of the known quantitative data for **NCGC00351170** and a diagram of the relevant signaling pathway.

Introduction

Calcium- and Integrin-Binding Protein 1 (CIB1) is a ubiquitously expressed intracellular protein that plays a crucial role in various cellular processes, including cell signaling, migration, and platelet function.[3] CIB1 interacts with the cytoplasmic tail of the integrin αIIb subunit, a key component of the platelet-specific integrin $\alpha\text{IIb}\beta 3$. [1] This interaction is implicated in the "outside-in" signaling cascade that follows ligand binding to the integrin, leading to platelet spreading and thrombus formation.

The small molecule **NCGC00351170** was identified through a quantitative high-throughput screening (qHTS) campaign as a disruptor of the CIB1- α IIb β 3 interaction.[1][4] Docking studies have revealed that **NCGC00351170** binds within a hydrophobic pocket of CIB1, notably forming a key hydrogen bond with the residue Ser180.[1][5] Understanding the precise molecular interactions between **NCGC00351170** and CIB1 is vital for the rational design and optimization of more potent and selective antiplatelet agents.

Data Presentation

The following table summarizes the available quantitative data for the interaction of **NCGC00351170** with CIB1.

Assay Type	Parameter	Value (μ M)	Notes
Intrinsic Tryptophan Fluorescence (ITF)	IC50	15.6	Measures the concentration of NCGC00351170 required to inhibit 50% of the CIB1- α IIb interaction.[1][4]
Microscale Thermophoresis (MST)	Kd	2.9	Represents the equilibrium dissociation constant, indicating the binding affinity between NCGC00351170 and CIB1.[1][4]
MST Competitive Binding Assay	EC50	2.1	The effective concentration of NCGC00351170 required to displace 50% of a fluorescently labeled α IIb probe from CIB1.[1][4]

Experimental Protocols

This section details a generalized yet comprehensive protocol for performing molecular docking of **NCGC00351170** with CIB1. This protocol can be adapted for use with common molecular docking software such as AutoDock Vina, GOLD, or Glide.

Preparation of the Receptor (CIB1)

- Obtain Protein Structure: Download the crystal structure of human CIB1 from the Protein Data Bank (PDB). Recommended PDB IDs include 1Y1A or 1XO5. These structures provide the atomic coordinates of the protein.
- Protein Clean-up:
 - Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands or solvents.
 - Check for and repair any missing residues or atoms using protein preparation tools available in software suites like Schrödinger, Discovery Studio, or UCSF Chimera.
- Protonation and Charge Assignment:
 - Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.
 - Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (around 7.4).
 - Assign partial atomic charges to all atoms using a standard force field (e.g., AMBER, CHARMM, or OPLS).
- Define the Binding Site:
 - The binding site for **NCGC00351170** is the hydrophobic pocket of CIB1.
 - Define the docking grid box to encompass this pocket. The center of the grid should be set to the geometric center of the key residues within this pocket, including Ser180. The size

of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

Preparation of the Ligand (NCGC00351170)

- Obtain Ligand Structure: The 2D structure of **NCGC00351170** can be obtained from chemical databases such as PubChem (CID: 16669939).
- 2D to 3D Conversion: Convert the 2D structure into a 3D conformation using software like Open Babel, ChemDraw, or the ligand preparation tools within docking software suites.
- Energy Minimization and Charge Assignment:
 - Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94 or UFF).
 - Assign partial atomic charges to the ligand atoms (e.g., Gasteiger charges).
- Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

Molecular Docking Simulation

This section provides a general workflow. For specific command-line syntax and graphical user interface instructions, refer to the tutorials for the chosen software.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Select Docking Software: Choose a docking program such as AutoDock Vina, GOLD, or Glide.
- Input Files: Provide the prepared protein (receptor) and ligand files as input.
- Configuration:
 - Specify the coordinates of the center and the dimensions of the grid box defining the binding site.

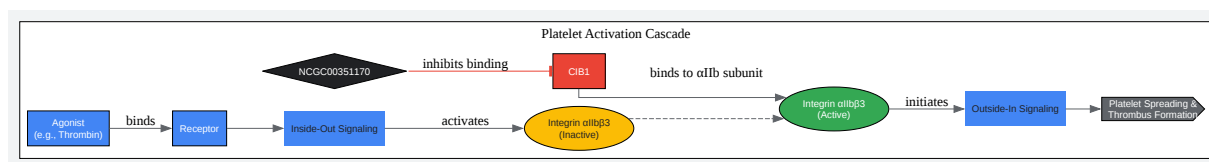
- Set the docking parameters. For genetic algorithm-based methods (like in AutoDock and GOLD), this includes the number of genetic algorithm runs, population size, and the number of evaluations. For Glide, this involves selecting the docking precision (e.g., SP or XP).
- Execution: Run the docking simulation. The software will systematically explore different poses (orientations and conformations) of the ligand within the protein's binding site and calculate a score for each pose.
- Output: The program will generate one or more output files containing the docked poses of the ligand, ranked by their docking scores (e.g., binding energy in kcal/mol).

Analysis of Docking Results

- Examine Docking Poses: Visualize the top-ranked docking poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera, or Maestro).
- Analyze Interactions:
 - Identify and analyze the key molecular interactions between **NCGC00351170** and CIB1 for the best-scoring pose.
 - Pay close attention to hydrogen bonds (especially with Ser180), hydrophobic interactions, and any other significant non-covalent interactions.
 - Measure the distances of these interactions to ensure they are within reasonable limits.
- Compare with Experimental Data: If experimental data on the binding mode is available, compare the predicted pose to validate the docking results. The known hydrogen bond with Ser180 serves as a crucial validation point.
- Scoring Function Analysis: The docking score provides an estimation of the binding affinity. Lower scores (more negative values) generally indicate a more favorable binding interaction.

Mandatory Visualization

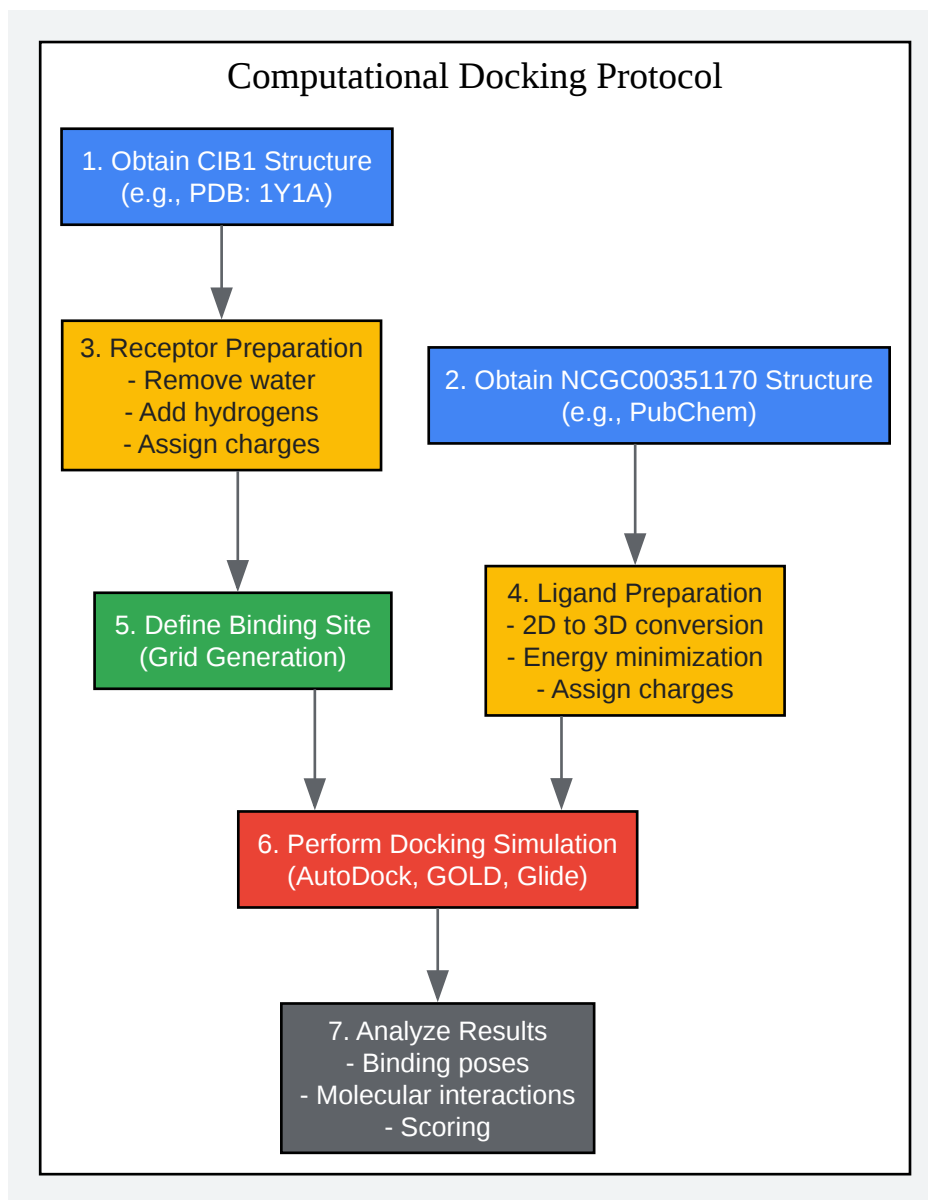
CIB1 Signaling Pathway in Platelet Activation



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Caption: CIB1-Integrin $\alpha\text{Ib}\beta\text{3}$ Signaling Pathway and the inhibitory action of **NCGC00351170**.

Experimental Workflow for Molecular Docking



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Caption: A generalized workflow for the molecular docking of **NCGC00351170** with CIB1.

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